TA-1801

Hypolipidemic Agents Oxazoleacetates Comparative Pharmacology

TA-1801 addresses the challenge of sourcing a lipid-lowering agent that also directly modulates platelet function-a dual action absent in first-generation fibrates. Its 10-fold amplified potency in THLR/1 hereditary hyperlipidemic rats makes it indispensable for severe dyslipidemia studies. • 10× greater hypolipidemic activity in THLR/1 vs. normal rats • Reduces serum cholesterol & triglycerides by 23% and 35% respectively • Directly inhibits platelet aggregation; normalizes hyperaggregability ex vivo

Molecular Formula C17H14ClNO4
Molecular Weight 331.7 g/mol
CAS No. 88352-44-7
Cat. No. B1662764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-1801
CAS88352-44-7
Synonymsethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate
ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate
TA 1801
TA-1801
Molecular FormulaC17H14ClNO4
Molecular Weight331.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
InChIInChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3
InChIKeyHUPJQAHXMFEKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TA-1801: Dual Hypolipidemic and Anti-Platelet Agent


Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (commonly designated TA-1801) is a synthetic small molecule belonging to the 2,5-disubstituted oxazole-4-acetate class [1]. It was advanced as a development candidate following comprehensive structure-activity relationship (SAR) evaluation of a series of 2-aryl/2-alkyl 5-furyl-4-oxazoleacetic acid derivatives [1]. In addition to its primary hypolipidemic effects, TA-1801 demonstrates direct in vitro inhibition of platelet aggregation and normalizes the hyperaggregability observed in hyperlipidemic states ex vivo [1].

Lipid metabolism pathway studies
Platelet function and hyperaggregability assays
Prodrug activation and glucuronidation research
Species-comparative metabolism models

TA-1801 Differentiation from Oxazoleacetates and Fibrates


Generic substitution among hypolipidemic agents is fundamentally unsound due to profound differences in potency, disease-model specificity, and pleiotropic effects. TA-1801 is not merely a lipid-lowering agent; it is a dual-action molecule that directly modulates platelet function in a manner not observed with first-generation fibrates like clofibrate [1]. Furthermore, its active metabolite, TA-1801A, exhibits unique glucuronidation kinetics that differ significantly from the metabolic profiles of related oxazoleacetic acid analogs [2]. These distinctions in pharmacodynamics and metabolism preclude simple interchangeability with other oxazoleacetates or fibrates, as the precise combination of 4-chlorophenyl and 2-furyl substitution on the oxazole core confers a specific activity profile validated in both normolipidemic and hereditary hyperlipidemic models [1].

Dual action Classical fibrates lack the anti-platelet effect; lipid/platelet dual modulation may not transfer to single-action hypolipidemics.
Metabolism Prodrug hydrolysis to TA-1801A and intestinal-predominant glucuronidation differ from direct-acting fibrates; pharmacokinetic profile may shift.
SAR specificity 4-chlorophenyl/2-furyl substitution pattern confers unique activity; other oxazoleacetates with different substituents may show divergent potency and platelet response.

TA-1801 Quantitative Evidence Guide


Lipid-Lowering Efficacy vs. Clofibrate

In normolipidemic Sprague-Dawley rats, dietary administration of TA-1801 at 0.05% (w/w) for 7 days reduced serum cholesterol by 23% and triglycerides by 35% [1]. In contrast, the classical fibrate clofibrate, when evaluated under comparable dosing paradigms in the same laboratory setting, typically reduces cholesterol by approximately 10-15% and triglycerides by 20-25% [2]. The magnitude of triglyceride reduction achieved by TA-1801 is thus approximately 1.4- to 1.75-fold greater than that typically observed with clofibrate, establishing superior baseline lipid-modulating activity.

Lipid reduction vs. clofibrate
Cross-study comparable
Triglyceride reduction ~1.4–1.75× greater than clofibrate; cholesterol reduction −23% vs. ~−10–15%
Reported higher lipid-modulating response in normolipidemic model
0.05% dietary, 7-day, Sprague-Dawley rats
Hypolipidemic Agents Oxazoleacetates Comparative Pharmacology

Potency Amplification in Hereditary Hyperlipidemia Model

TA-1801 exhibits a remarkable amplification of hypolipidemic activity in the pathologically relevant THLR/1 hereditary hyperlipidemic rat model. While a 0.05% dietary dose reduces serum lipids by 23% (cholesterol) and 35% (triglycerides) in normal rats, the same dose is approximately 10-fold more active in hyperlipidemic rats [1]. This stands in stark contrast to many standard hypolipidemic agents, including clofibrate, which typically do not exhibit such a pronounced disease-state-dependent enhancement in efficacy.

Disease-model amplification
Class-level inference
~10-fold activity increase in THLR/1 hereditary hyperlipidemic rats vs. normal rats
Supports model-response context in genetic hyperlipidemia
0.05% dietary admixture; fibrates show no comparable amplification
Hyperlipidemia Disease Model Therapeutic Index

Anti-Platelet Activity Lacking in Classical Fibrates

Beyond lipid lowering, TA-1801 demonstrates direct and biologically relevant anti-platelet activity. In vitro assays confirm TA-1801 inhibits platelet aggregation [1]. More importantly, ex vivo analysis reveals that TA-1801 normalizes the hyperaggregability of platelets isolated from hyperlipidemic plasma [1]. This dual hypolipidemic/anti-platelet profile is not a class effect of oxazoleacetates; for example, the potent 5-thienyl analog 2-(4-fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid, while a strong hypolipidemic, does not exhibit the same degree of ex vivo platelet function normalization [2].

Anti-platelet effect
Head-to-head
TA-1801 inhibits aggregation in vitro and normalizes hyperaggregability ex vivo; 5-thienyl analog shows weaker platelet function modulation
Reported platelet-function normalization distinct from other oxazoleacetates
Ex vivo hyperlipidemic rat plasma
Platelet Aggregation Antithrombotic Dual-Action

Prodrug Activation and Species-Specific Glucuronidation

TA-1801 functions as an ethyl ester prodrug, undergoing rapid in vivo hydrolysis to yield the active carboxylic acid metabolite, TA-1801A (2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid) [1]. This metabolic activation is a key differentiator from direct-acting fibrates. Furthermore, the subsequent glucuronidation of TA-1801A displays significant species-specific kinetics. In humans, intestinal microsomal glucuronosyltransferase activity toward TA-1801A is 2-fold higher than hepatic activity, and the overall intrinsic clearance in human jejunum microsomes exceeds that in rat, dog, and monkey [2]. This contrasts with the metabolism of clofibric acid, where glucuronidation is predominantly hepatic.

Prodrug glucuronidation
Cross-study comparable
TA-1801A human intestinal glucuronidation 2-fold > hepatic; jejunum intrinsic clearance higher than rat, dog, monkey
Supports species-dependent metabolism interpretation
In vitro human liver and jejunum microsomes
Prodrug Metabolism Pharmacokinetics

TA-1801 Research and Industrial Applications


Hypolipidemic Potency in Genetic Hyperlipidemia Models

Leverage the 10-fold amplified hypolipidemic activity of TA-1801 in THLR/1 hereditary hyperlipidemic rats [1] to model therapeutic intervention in severe, genetically driven dyslipidemias. This model provides a unique platform for evaluating lipid-lowering efficacy in a disease state where standard fibrates show limited differential activity.

Dual Lipid and Platelet Modulation Studies

Utilize TA-1801 in integrated cardiovascular pharmacology studies where both hyperlipidemia and platelet hyperreactivity are co-morbidities. The compound's ability to reduce serum lipids by 23-35% while concurrently normalizing ex vivo platelet hyperaggregability [1] offers a single-molecule tool for dissecting the interplay between lipid metabolism and thrombotic risk.

Prodrug Metabolism and Glucuronidation Research

Employ TA-1801 as a model prodrug to investigate ester hydrolysis and subsequent phase II glucuronidation. The well-characterized conversion to the active metabolite TA-1801A, coupled with the unique 2-fold higher intestinal versus hepatic glucuronidation in humans [2], makes it an excellent tool compound for studying species differences in drug metabolism and first-pass intestinal clearance.

Application
Selection Property
Validation Focus
Genetic hyperlipidemia model studies
Disease-model response context
Serum lipid endpoint monitoring in THLR/1 rats
Integrated cardiovascular research models
Dual-action pathway review
Platelet function and lipid-lowering endpoint coherence
Prodrug metabolism and species comparison
Metabolic activation profiling
Glucuronidation kinetics and species-translation review

Technical Documentation Hub

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27 linked technical documents
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